
3-Amino-1H-indazol-7-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1H-indazol-7-olhydrochloride: is a nitrogen-containing heterocyclic compound. It features an indazole core structure, which is a bicyclic ring system composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-indazol-7-olhydrochloride typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of arylhydrazones with appropriate substituents. For instance, the reaction of 2-aminobenzaldehyde with hydrazine hydrate can yield the indazole core, which can then be further functionalized to introduce the amino and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts such as copper(I) iodide and bases like potassium carbonate are often employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or sulfonylated indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-1H-indazol-7-olhydrochloride is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse molecular frameworks .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of 3-Amino-1H-indazol-7-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
- 1H-indazole-3-carboxylic acid
- 2H-indazole-3-carboxylic acid
- 3-Amino-1H-indazole-5-ol
Comparison: 3-Amino-1H-indazol-7-olhydrochloride is unique due to the presence of both amino and hydroxyl groups on the indazole core, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit distinct pharmacological profiles and enhanced interactions with biological targets .
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-amino-1H-indazol-7-ol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-7-4-2-1-3-5(11)6(4)9-10-7;/h1-3,11H,(H3,8,9,10);1H |
Clave InChI |
MEEVIRYSVZXIAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)NN=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


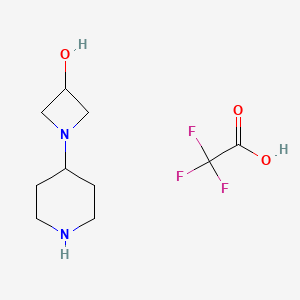
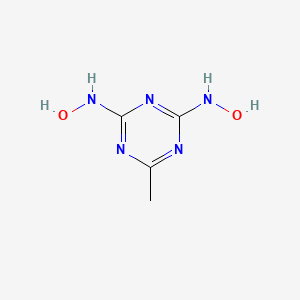
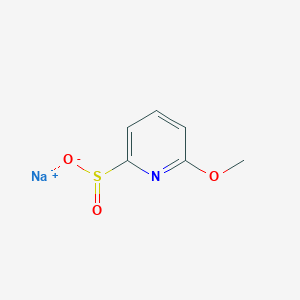
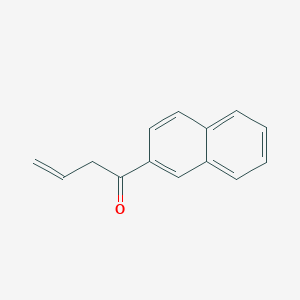
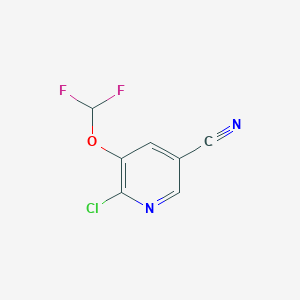
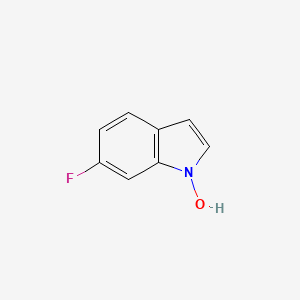
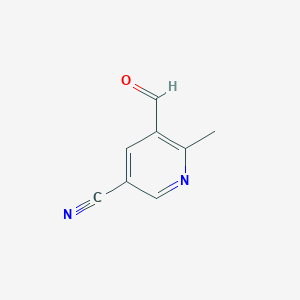
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)


![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)

